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Introduction
EV25, developed by Eradivir, represents a novel therapeutic strategy against influenza virus,

moving beyond direct antiviral activity to actively engage the host's immune system.[1][2] This

bispecific small molecule, also referred to in preclinical literature as zanDR, is engineered to

offer a dual mechanism of action: direct inhibition of viral neuraminidase and targeted

recruitment of endogenous antibodies to virions and infected cells.[1][3] Preclinical and early

clinical data suggest that this approach leads to a more rapid and thorough reduction in viral

load compared to conventional antiviral agents.[1][3] This guide provides a detailed technical

overview of the core mechanism of action of EV25, summarizing key data, experimental

protocols, and the underlying biological pathways.

Core Mechanism of Action: The BAiT™ Platform
EV25 is built upon the Bispecific Antigenic immuno-Therapy (BAiT™) platform, which combines

a potent viral inhibitor with haptens that are recognized by pre-existing, naturally occurring

antibodies in humans.[2][3][4]
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Viral Targeting: The EV25 molecule includes a zanamivir moiety. Zanamivir is a potent

inhibitor of influenza neuraminidase (NA), an enzyme crucial for the release of progeny

virions from infected host cells.[1][3] By binding to NA on the surface of both free virus

particles and infected cells, EV25 effectively blocks viral replication and spread.[1][2]

Immune Engagement: Covalently linked to the zanamivir component are two distinct

haptens: dinitrophenyl (DNP) and L-rhamnose.[1][3] Virtually all humans possess naturally

occurring, high-titer antibodies against these haptens.[3] When EV25 binds to a virus or an

infected cell, it "paints" the surface with these haptens. This decoration allows for the

recruitment of anti-DNP and anti-rhamnose IgG antibodies, which in turn opsonize the target

and trigger a potent, localized immune response leading to the elimination of both the virus

and the cells harboring it.[3]

This dual-action mechanism is designed to be effective even in late-stage infections and

against strains that may be resistant to traditional neuraminidase inhibitors alone.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical

studies of EV25 and its analogs.

Table 1: Preclinical Efficacy of EV25 (zanDR) in Mice
Paramete
r

EV25
(zanDR)

Oseltami
vir

Zanamivir Baloxavir
Control
(PBS)

Referenc
e

Viral Titer

Reduction

(24h post-

treatment)

>10,000-

fold

0 to 100-

fold

0 to 100-

fold

0 to 100-

fold
N/A [1][5]

Survival

Rate (10x

LD50

challenge)

100% 20% 40% 60% 0% [1][5]
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Table 2: Phase 2a Clinical Trial Highlights (Attenuated
H3N2 Influenza Challenge)

Parameter
300 mg EV25
(single dose)

Placebo p-value Reference

Median Viral

Load AUC

Reduction

98% decrease N/A Not Stated [3]

Lower

Respiratory Tract

Infection

Incidence

35.7% 85.7% 0.0065 [3]

FLU-PRO© Total

Score Reduction

Significant

reduction in

duration and

severity

N/A Not Stated [3]

Signaling and Action Pathway
The mechanism of EV25 involves a synthetically engineered bridge between the influenza virus

and the host's humoral immune system. The following diagram illustrates this pathway.
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Caption: Dual-action mechanism of EV25 targeting influenza.
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Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research are provided

below.

In Vivo Mouse Model of Influenza Infection
Animal Model: BALB/c mice, 6-8 weeks old.

Antibody Mimicry: To simulate the human humoral environment, mice are intraperitoneally

injected with 6 g/kg of human intravenous immunoglobulin (IVIG) that has been cleared of

endogenous anti-influenza antibodies. This establishes human-like titers of anti-DNP and

anti-rhamnose antibodies.[5]

Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10x

LD50) of influenza virus (e.g., A/Puerto Rico/8/1934 (H1N1)).

Treatment: At a specified time post-infection (e.g., 72 hours), a single dose of EV25 (zanDR)

or control substance (placebo, oseltamivir, zanamivir) is administered intranasally.

Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.

Viral Load Quantification: On a specified day post-treatment (e.g., 24 hours), a subset of

mice is euthanized. Lungs are harvested, homogenized, and viral titers are determined by

plaque assay or TCID50 (Median Tissue Culture Infectious Dose) assay on Madin-Darby

Canine Kidney (MDCK) cells.

Plaque Assay for Viral Titer Quantification
Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well plates.

Sample Preparation: Lung homogenates are serially diluted (10-fold dilutions) in a serum-

free medium containing trypsin.

Infection: The growth medium is removed from the MDCK cells, and the cells are washed

with PBS. The diluted virus samples are added to the wells and incubated for 1 hour to allow

for viral adsorption.
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Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a mixture

of agarose and growth medium.

Incubation: Plates are incubated at 37°C in a CO2 incubator for 2-3 days until plaques

(zones of cell death) are visible.

Visualization and Counting: The cells are fixed with formaldehyde and stained with crystal

violet. Plaques are counted, and the viral titer is calculated in plaque-forming units per

milliliter (PFU/mL).

The workflow for preclinical evaluation is visualized in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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